Cyclogregatin

Description

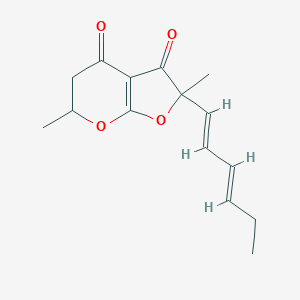

Structure

2D Structure

3D Structure

Properties

CAS No. |

120167-25-1 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

2-[(1E,3E)-hexa-1,3-dienyl]-2,6-dimethyl-5,6-dihydrofuro[2,3-b]pyran-3,4-dione |

InChI |

InChI=1S/C15H18O4/c1-4-5-6-7-8-15(3)13(17)12-11(16)9-10(2)18-14(12)19-15/h5-8,10H,4,9H2,1-3H3/b6-5+,8-7+ |

InChI Key |

CELZYTLJFHLTOR-BSWSSELBSA-N |

SMILES |

CCC=CC=CC1(C(=O)C2=C(O1)OC(CC2=O)C)C |

Isomeric SMILES |

CC/C=C/C=C/C1(C(=O)C2=C(O1)OC(CC2=O)C)C |

Canonical SMILES |

CCC=CC=CC1(C(=O)C2=C(O1)OC(CC2=O)C)C |

Synonyms |

cyclogregatin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Cyclogregatin

Initial Spectroscopic Characterization and Challenges in Structural Determination

Cyclogregatin was first reported as a novel metabolite isolated from the fungus Aspergillus panamensis in 1988. nih.gov Initial characterization, based on the spectroscopic data available at the time, primarily nuclear magnetic resonance (NMR) and mass spectrometry, led to a proposed structure. However, like many complex natural products, the initial structural assignment of this compound and its relatives, the gregatins, presented significant challenges. These challenges stemmed from the densely functionalized and stereochemically rich nature of the molecule. The presence of multiple chiral centers and a complex heterocyclic core made unambiguous assignment of connectivity and stereochemistry a formidable task with the then-existing analytical capabilities.

The core of the issue lay in the interpretation of the furanone ring system common to the gregatin family. Early proposals for the structure of these compounds, including this compound, were based on a 3-acyl-4-methoxyfuran-2(3H)-one or a 4-acyl-3-methoxyfuran-3(2H)-one core. researchgate.net These initial models were derived from detailed analysis of ¹H and ¹³C NMR data, but the subtle differences in chemical shifts and coupling constants made definitive assignment difficult, leading to a period of structural ambiguity.

Revisions in the Furanone Core Connectivity and Stereochemistry

The definitive structure of this compound was only established after a significant revision of the entire gregatin family's core structure. This revision was the result of a combination of advanced analytical techniques and synthetic efforts that provided irrefutable evidence for a different connectivity and stereochemistry than initially proposed.

Evolution of Proposed Core Structures

The journey to the correct structure of this compound is intrinsically linked to the re-evaluation of the simpler members of the gregatin family. The initially proposed structures for gregatins A-D and aspertetronin A were later found to be incorrect. A pivotal 2012 study by Burghart-Stoll and Brückner provided a comprehensive re-evaluation. researchgate.netsemanticscholar.org Through a combination of total synthesis and extensive NMR analysis, they proposed a revised core for these natural products as a 4-(methoxycarbonyl)furan-3(2H)-one derivative. researchgate.net This fundamental change in the understanding of the furanone core had direct implications for the structure of the more complex this compound. The plausible revised structure for this compound emerged from this work, suggesting a different arrangement of the atoms within its heterocyclic framework. semanticscholar.org

Application of Advanced NMR Techniques for Configuration Assignment

The structural revision of this compound and its congeners was heavily reliant on advanced NMR techniques. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were instrumental in establishing the correct connectivity of the atoms. nih.govrsc.org

For instance, HMBC correlations were crucial in piecing together the carbon skeleton, allowing researchers to connect different fragments of the molecule that were not directly bonded. NOESY experiments provided through-space correlations between protons, which was vital for determining the relative stereochemistry of the chiral centers. By carefully analyzing the NOESY data, the spatial proximity of different hydrogen atoms could be determined, which in turn defined the three-dimensional arrangement of the substituents on the ring systems. rsc.org

| NMR Technique | Application in this compound Structural Elucidation |

| ¹H NMR | Provided information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Revealed the number and types of carbon atoms in the molecule. |

| HSQC | Correlated directly bonded proton and carbon atoms. |

| HMBC | Established long-range correlations between protons and carbons, key for determining the overall carbon skeleton. |

| NOESY | Provided information on through-space proximity of protons, crucial for assigning relative stereochemistry. |

Role of Quantum Chemistry Calculations in Structural Confirmation

In modern natural product chemistry, quantum chemical calculations have become an indispensable tool for validating proposed structures and assigning absolute configurations. researchgate.net For complex molecules like this compound, where multiple stereoisomers are possible, comparing experimental spectroscopic data with calculated data for different potential structures can provide a high degree of confidence in the assignment.

Methods such as Density Functional Theory (DFT) are used to calculate the NMR chemical shifts and coupling constants for a proposed structure. researchgate.net These calculated values can then be compared to the experimental data. A strong correlation between the calculated and experimental data provides powerful evidence in support of the proposed structure. Furthermore, the calculation of electronic circular dichroism (ECD) spectra for different enantiomers and their comparison with the experimental ECD spectrum is a reliable method for determining the absolute configuration of a chiral molecule. rsc.org

Definitive Structural Elucidation through Single-Crystal X-ray Diffraction

While advanced NMR and computational methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction is considered the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure in the solid state. frontiersin.orgcapes.gov.br This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. frontiersin.org

Microscale Methodologies in Elucidating Complex Natural Product Structures

The structural elucidation of complex natural products like this compound, which are often isolated in very small quantities, has been greatly facilitated by the development of microscale methodologies. Advances in the sensitivity of analytical instrumentation, particularly NMR with the advent of microprobes, allow for the acquisition of high-quality data from sub-milligram quantities of a compound.

The challenges encountered in the structural determination of this compound underscore the importance of these microscale techniques. The ability to perform a suite of 2D NMR experiments on a limited amount of sample is critical for piecing together the intricate structures of such molecules. Furthermore, the integration of microscale analytical data with computational chemistry provides a powerful synergistic approach to solving complex structural problems in natural product chemistry.

Total Synthesis and Synthetic Methodologies for Cyclogregatin and Analogues

Strategic Approaches to Constructing the Furanone Fused Heterocyclic Core

The central furanone ring, a defining feature of the gregatin family, has been a key target for synthetic chemists. A variety of strategic approaches have been developed to construct this heterocyclic core, often serving as the linchpin of the total synthesis.

One prominent strategy involves a palladium-catalyzed cyclization-methoxycarbonylation of an optically active propargylic acetate. This method has proven effective in the total synthesis of (+)-gregatin B and the first total synthesis of (+)-gregatin E. nih.gov This powerful transformation allows for the direct formation of the furanone ring with concomitant installation of the methoxycarbonyl group, a common feature in this family of natural products.

Another successful approach is a 5-endo-dig cyclization . In the synthesis of citrifuran A, a natural product that shares a furanone moiety with the gregatins, a copper-mediated 5-endo cyclization–bromination was employed as a key step to construct the 3-furanone core. nih.gov This type of cyclization, while sometimes disfavored by Baldwin's rules, can be facilitated by the appropriate choice of catalyst and reaction conditions.

Furthermore, a Knoevenagel-type condensation has been utilized in the retrosynthetic analysis of gregatins B and E. This approach envisions the formation of the 4-oxo-3-furancarboxylate skeleton from a γ-acetoxy-β-ketoester, highlighting a classical yet effective method for ring formation.

Development of Stereoselective Synthetic Routes

The stereochemistry of the substituents on the furanone core and its side chain is crucial for the biological activity of the gregatin family of natural products. Consequently, the development of stereoselective synthetic routes has been a major focus of research in this area.

Enantioselective Approaches

The absolute stereochemistry of the chiral centers in gregatins is often established early in the synthesis through the use of enantioselective reactions. A key strategy for introducing chirality is asymmetric dihydroxylation . This powerful reaction allows for the creation of vicinal diols with high enantiomeric excess, which can then be further elaborated to form the chiral building blocks for the furanone core.

For example, in the synthesis of (+)-gregatin B, an asymmetric dihydroxylation step was employed to set the stereocenter that would ultimately become part of the furanone ring. This early introduction of chirality ensures that the subsequent steps proceed with the desired stereochemical outcome.

Diastereoselective Control in Side Chain Attachment

With the stereochemistry of the furanone core established, the next challenge lies in the diastereoselective attachment of the side chain. The Heck reaction has emerged as a powerful tool for this purpose. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the furanone core and the side chain with a high degree of diastereoselectivity.

In several total syntheses of gregatins, the Heck reaction has been used to couple a vinyl iodide precursor of the furanone with a suitable alkene to form the characteristic diene side chain. The stereochemical outcome of the Heck reaction can often be controlled by the choice of ligands, additives, and reaction conditions, allowing for the selective formation of the desired diastereomer.

The successful application of these enantioselective and diastereoselective methods is a testament to the high level of control that can be achieved in modern organic synthesis, enabling the precise construction of complex natural products like the gregatins.

Modern Synthetic Techniques and Catalyst Applications

While classical methods have proven effective in the synthesis of gregatins, modern synthetic techniques offer new avenues for efficiency and novelty. The application of 1,3-dipolar cycloadditions and C-H functionalization logic, while not yet reported in the specific context of gregatin total synthesis, represents a promising future direction.

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings and could be envisioned as a novel approach to the furanone core of gregatins. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

For instance, a nitrile oxide could react with a suitably substituted alkyne to form an isoxazole, which can then be converted into a furanone. This strategy would allow for the rapid assembly of the heterocyclic core with a high degree of functional group tolerance. While this approach has been used for the synthesis of various substituted furanones, its application to the gregatin family remains an area for future exploration.

C-H Functionalization Logic in Total Synthesis

C-H functionalization represents a paradigm shift in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new functional groups. umich.edursc.org This strategy can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials.

In the context of gregatin synthesis, C-H functionalization could be used to directly introduce substituents onto the furanone core or the side chain. For example, a palladium-catalyzed C-H arylation could be used to attach the side chain to the furanone ring, bypassing the need for a halogenated precursor. While the application of C-H functionalization to the total synthesis of complex natural products is a rapidly developing field, its potential to streamline the synthesis of gregatins and their analogs is undeniable.

The exploration of these modern synthetic techniques will undoubtedly lead to new and more efficient routes to the gregatin family of natural products, and by extension, to the yet-to-be-synthesized cyclogregatin.

Confirmations and Corrections of Natural Product Structures via Synthesis

The initially proposed structure of several fungal furanones, including this compound, was brought into question through detailed spectroscopic analysis and, most decisively, through the power of total synthesis. The case of the gregatins, close structural relatives of this compound, stands as a prime example of synthesis-driven structural revision, which has direct implications for the accepted structure of this compound itself.

A significant breakthrough in this area was the work that led to the revision of the core structure of this family of natural products. Initially, these compounds were thought to possess a 3-acyl-4-methoxyfuran-2(3H)-one or a 4-acyl-3-methoxyfuran-3(2H)-one core. However, comprehensive NMR data comparisons and, ultimately, the total synthesis of gregatins A–D and aspertetronin A confirmed that the correct core is a 4-(methoxycarbonyl)furan-3(2H)-one. researchgate.net This structural reassessment has been extended as a plausible revision for this compound as well. researchgate.net

The synthesis of the gregatins unequivocally demonstrated that the connectivity of the furanone core had been misinterpreted in earlier reports. researchgate.net By successfully constructing the proposed revised structures and comparing their spectroscopic data with those of the natural products, chemists were able to definitively establish the correct molecular architecture. This work underscores the indispensable role of chemical synthesis in the unambiguous determination of natural product structures, especially when spectroscopic data alone may be ambiguous.

The structural revision of this compound and its analogues highlights a common challenge in natural product chemistry: the correct assignment of complex molecular frameworks. The table below summarizes the key structural features that were revised, based on the synthesis of related compounds.

| Feature | Originally Proposed Structure | Revised Structure |

| Furanone Core | 3-acyl-4-methoxyfuran-2(3H)-one or 4-acyl-3-methoxyfuran-3(2H)-one | 4-(methoxycarbonyl)furan-3(2H)-one |

| Substitution Pattern | Varied based on the incorrect core | Confirmed through synthesis of analogues |

This synthesis-driven structural correction has profound implications for understanding the biosynthesis and biological activity of this class of fungal metabolites.

Methodological Advancements with Broader Utility in Organic Synthesis

The synthetic efforts toward resolving the structures of the gregatins, and by extension this compound, have not only clarified their molecular structures but also contributed to the development of synthetic methodologies with broader applications in organic synthesis. The construction of the 4-(methoxycarbonyl)furan-3(2H)-one core, a key feature of the revised structures, required the development and refinement of specific synthetic strategies.

One of the key challenges in the synthesis of these molecules is the stereoselective construction of the substituted furanone ring. Methodologies developed for the synthesis of the gregatins involved the acylation of a γ-hydroxy-β-oxo ester, which serves as a versatile precursor to the furanone core. researchgate.net This approach allows for the introduction of various side chains, making it adaptable for the synthesis of a range of natural product analogues.

Furthermore, the synthesis of related furanone structures has been advanced by various other methods. For instance, palladium-catalyzed oxidative cyclizations of α-hydroxyenones have emerged as a powerful tool for the construction of furan-3(2H)-one derivatives. While not directly applied to this compound in the reviewed literature, this methodology represents a significant advancement in the synthesis of this important heterocyclic motif.

The table below outlines some of the key synthetic reactions and their significance in the context of furanone synthesis relevant to this compound and its analogues.

| Reaction | Description | Significance |

| Acylation of γ-hydroxy-β-oxo esters | The addition of an acyl group to a γ-hydroxy-β-oxo ester followed by cyclization. | A key step in the confirmed synthesis of the gregatin core, providing a reliable route to the 4-(methoxycarbonyl)furan-3(2H)-one structure. researchgate.net |

| Palladium-Catalyzed Oxidative Cyclization | The cyclization of α-hydroxyenones in the presence of a palladium catalyst to form furan-3(2H)-ones. | A modern and efficient method for the synthesis of substituted furanones with potential applicability to this compound analogues. |

| 5-endo-dig Cyclization | An intramolecular cyclization of an alkynyl substrate to form the furanone ring. | Utilized in the synthesis of gregatin A, showcasing a different approach to the construction of the core structure. |

These methodological advancements, spurred by the need for unambiguous synthesis of complex natural products like the gregatins, have enriched the toolbox of synthetic organic chemists, enabling the construction of a wider array of complex molecules.

Structure Activity Relationship Sar Studies of Cyclogregatin and Its Derivatives

Design and Synthesis of Cyclogregatin Analogues for SAR Probing

A foundational step in any SAR study involves the strategic design and chemical synthesis of a library of analogues based on the lead compound, in this case, this compound. This process would typically involve:

Systematic Modification: Altering specific functional groups of the this compound scaffold to probe their importance for biological activity. This could include modifications to the tetramic acid moiety, the polyketide chain, and any stereocenters.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to investigate the impact on activity and other properties like metabolic stability.

Conformational Restriction: Introducing cyclic structures or other rigidifying elements to lock the molecule into specific conformations, thereby providing insights into the bioactive conformation.

The synthesis of these analogues would require robust and flexible synthetic routes that allow for the introduction of diverse chemical functionalities.

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and elicit a response. For this compound, identifying these pharmacophoric elements would involve:

Comparative Analysis: Comparing the biological activities of the synthesized analogues with that of the parent this compound.

Feature Identification: Pinpointing which chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) are crucial for activity and which can be modified without significant loss of potency.

3D Pharmacophore Modeling: Utilizing computational tools to generate a 3D model that encapsulates the key pharmacophoric features. This model would serve as a valuable tool for designing new, potentially more potent, analogues.

Computational Approaches in SAR Analysis

Computational chemistry and bioinformatics play a pivotal role in modern SAR studies, offering predictive power and deeper insights into molecular interactions.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For this compound, a QSAR study would entail:

Descriptor Calculation: Calculating a wide range of molecular descriptors for this compound and its analogues, which quantify various aspects of their structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model that correlates these descriptors with biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power for new, untested compounds.

More advanced computational techniques, including machine learning (ML) and artificial intelligence (AI), are increasingly being used in SAR analysis. These methods can handle complex, non-linear relationships between structure and activity. Potential applications for this compound would include:

Development of Predictive Models: Training ML algorithms, such as random forests, support vector machines, or deep neural networks, on a dataset of this compound analogues and their activities to create highly accurate predictive models.

Generative Models: Employing AI-driven generative models to design novel molecular structures with desired activity profiles based on the learned SAR from the initial set of analogues.

Understanding Molecular Interactions Governing Biological Effects

The ultimate goal of an SAR study is to understand how a molecule interacts with its biological target at a molecular level. For this compound, this would involve:

Target Identification: If the biological target of this compound is unknown, identifying it would be a critical first step.

Molecular Docking: If the 3D structure of the target is known, molecular docking simulations could be used to predict the binding mode of this compound and its analogues within the target's active site.

Molecular Dynamics Simulations: Running molecular dynamics simulations to study the dynamic behavior of the this compound-target complex over time, providing insights into the stability of the interaction and the key residues involved.

These computational studies, combined with experimental data, would provide a detailed picture of the molecular interactions that govern the biological effects of this compound.

Biological Activities and Molecular Mechanisms of Action of Cyclogregatin

Modulation of Quorum Sensing (QS) Systems in Gram-Negative Bacteria

There is currently no published research available to assess the modulatory effects of Cyclogregatin on the quorum sensing systems of Gram-negative bacteria.

Inhibition of QS in Chromobacterium violaceum

No studies have been identified that investigate the ability of this compound to inhibit quorum sensing in Chromobacterium violaceum, a common model organism for screening QS inhibitors.

Structural Basis for Furanone-Mediated QS Inhibition

While the structural basis for quorum sensing inhibition by other furanone compounds has been a subject of research, there is no information available that specifically elucidates the structural features of this compound that might contribute to such activity. General studies on other furanones suggest that they can act as antagonists of LuxR-type receptors, competing with native acyl-homoserine lactone signal molecules. However, without specific research on this compound, any proposed mechanism would be purely speculative.

Other Noteworthy Biological Effects and In Vitro Cellular Responses

No data is available in the scientific literature concerning other biological effects or in vitro cellular responses to this compound.

Influence on LPS-Induced Nitric Oxide Production in Macrophages

There are no published studies that have examined the influence of this compound on the inflammatory response of macrophages, specifically its effect on nitric oxide production induced by lipopolysaccharide (LPS).

Investigations into Potential Molecular Targets and Pathways

The scientific literature is devoid of any investigations aimed at identifying the potential molecular targets or cellular pathways that may be modulated by this compound.

Comparative Analysis of Biological Profiles within the Gregatin Family

The gregatin family of compounds, which includes this compound, grelatin A, grelatin B, and grelatin D, are tetronic acid derivatives produced by the fungus Aspergillus panamensis. Research has revealed that these closely related natural products exhibit a range of biological effects, most notably antibacterial and quorum sensing (QS) inhibitory activities. A comparative assessment of these activities highlights the structure-activity relationships within this chemical family and underscores the unique potential of this compound.

Antibacterial Activity

Members of the gregatin family have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Studies on the metabolites isolated from Aspergillus panamensis have shown that this compound, along with gregatins A, B, and D, possesses antibacterial properties. The general mechanism of this antibacterial action is believed to involve the inhibition of macromolecular synthesis in bacterial cells, although the precise molecular targets have not been fully elucidated. This broad-spectrum activity suggests that the core tetronic acid scaffold is crucial for the antibacterial effect.

Quorum Sensing Inhibition

A significant area of interest in the biological profile of the gregatin family is their ability to interfere with bacterial quorum sensing. QS is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. The inhibition of QS is considered a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which can lead to the development of resistance.

Detailed investigations into the QS inhibitory properties of the gregatins have revealed notable differences in their potency. This compound has been identified as a particularly potent inhibitor of QS. The mechanism underlying this activity is thought to be the structural similarity of the furanone core of gregatins to the N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria for QS. This structural mimicry likely allows gregatins to bind to the bacterial QS receptors, thereby blocking the signaling cascade.

A comparative study quantifying the QS inhibitory effects of different gregatins demonstrated that this compound is a more potent inhibitor than both gregatin A and gregatin D. The half-maximal inhibitory concentrations (IC50) for the inhibition of violacein production, a QS-regulated phenotype in Chromobacterium violaceum, were determined to be:

| Compound | IC50 (µM) |

| This compound | 26 |

| Gregatin A | 344 |

| Gregatin D | 210 |

This data clearly indicates that this compound is significantly more effective at disrupting QS signaling compared to its structural relatives, gregatin A and D. These findings highlight the subtle structural modifications between the members of the gregatin family can have a profound impact on their biological activity. While the core structure is responsible for the general bioactivity, specific substitutions and stereochemistry likely contribute to the enhanced potency of this compound as a QS inhibitor. Further research is warranted to fully elucidate the specific molecular interactions and to explore the therapeutic potential of this compound and other gregatins as novel anti-infective agents.

Advanced Analytical and Research Methodologies Applied to Cyclogregatin Studies

High-Resolution Mass Spectrometry for Metabolite Profiling and Dereplication

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique in the study of natural products like cyclogregatin. criver.com Its high accuracy and resolution are indispensable for metabolite profiling, which involves the comprehensive analysis of all metabolites present in a biological sample. criver.comdiva-portal.org In the context of this compound, which was first isolated from Aspergillus panamensis, HRMS allows researchers to obtain precise mass measurements of the compound and its analogs. nih.gov This capability is crucial for determining their elemental compositions and distinguishing them from a multitude of other compounds present in crude fungal extracts. criver.comresearchgate.net

A key application of HRMS in this field is dereplication, a process aimed at the rapid identification of known compounds in a complex mixture to avoid redundant isolation efforts. researchgate.net By coupling liquid chromatography with HRMS (LC-HRMS), researchers can generate a detailed profile of the metabolites produced by a fungal strain. nih.govanimbiosci.org The accurate mass data obtained from HRMS is then compared against comprehensive databases of known natural products. This strategy facilitates the early identification of known entities, such as previously characterized gregatins or related polyketides, allowing researchers to focus their efforts on novel structures. researchgate.net The use of feature-based molecular networking (FBMN) analysis in platforms like the Global Natural Products Social Molecular (GNPS) Network further enhances dereplication by organizing HRMS data based on spectral similarity, clustering related molecules together and accelerating the identification process. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation

While HRMS provides vital information on elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the complete three-dimensional structure of organic molecules like this compound. ox.ac.ukbbhegdecollege.com Standard one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) provide foundational data on the connectivity of atoms within the molecule. numberanalytics.comipb.pt However, for complex and flexible molecules, assigning the correct relative and absolute stereochemistry often requires more advanced and specialized NMR techniques. researchgate.netresearchgate.net

Residual Dipolar Coupling (RDC)-based NMR Analysis

Residual dipolar couplings (RDCs) provide long-range structural information by measuring the orientation of internuclear vectors relative to the external magnetic field. blogspot.comwikipedia.orgnih.gov In isotropic solutions, dipolar couplings average to zero due to random molecular tumbling. blogspot.com However, by introducing a partial alignment of the molecules, for instance in a liquid crystal medium or a stretched gel, small, measurable RDCs can be observed. wikipedia.orgtum.de These RDCs are highly sensitive to the geometry of the molecule and are invaluable for determining the relative orientation of different domains or fragments within a molecule, a task that is often challenging with conventional NOE-based methods alone. researchgate.netwikipedia.orgnih.gov For complex structures related to this compound, RDC analysis can be a powerful tool to validate or revise proposed stereostructures. researchgate.net

Quantitative Interproton Distance (QID) Analysis

The Nuclear Overhauser Effect (NOE) is a cornerstone of stereochemical analysis, providing information about the spatial proximity of protons. While often used qualitatively, quantitative analysis of NOE data can yield surprisingly accurate interproton distances. nih.govrsc.org Quantitative Interproton Distance (QID) analysis involves the careful measurement of NOE or ROE (Rotating-frame Overhauser Effect) intensities and their conversion into precise distance restraints. researchgate.netnih.gov These experimentally derived distances are then compared with theoretical distances calculated for different possible stereoisomers, often optimized using computational methods like Density Functional Theory (DFT). nih.gov This approach has been successfully used to establish conformational details and relative stereochemistry in flexible molecules, providing a higher level of confidence than traditional semi-quantitative NOE analysis. researchgate.netnih.gov For molecules in the gregatin family, QID analysis can help to resolve ambiguities in the assignment of stereocenters. researchgate.netresearchgate.net

Floating Chirality Restrained Distance Geometry and Distance Bounds Driven Dynamics (fc-rDG/DDD)

A more recent and revolutionary approach for stereochemical determination is the floating chirality restrained Distance Geometry and Distance Bounds Driven Dynamics (fc-rDG/DDD) method. researchgate.net This technique gets rid of the traditional reliance on pre-calculating low-energy conformers. researchgate.net Instead, it uses experimental data, such as ROESY integrals and RDC data, to directly generate an ensemble of structures consistent with the measured parameters. researchgate.net By "floating" the chirality of certain stereocenters during the calculation, the method can objectively determine the most probable configuration based on which diastereomer best fits the experimental data, often expressed with a Bayesian probability. researchgate.net This approach serves as an independent validation method to RDC and QID analyses and has proven powerful in surmounting the challenges of assigning the configuration of complex, flexible natural products. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools in modern natural product research, providing insights that are often inaccessible through experimental means alone. schrodinger.comepfl.chuva.nl These methods can be used to predict molecular properties, explore conformational landscapes, and investigate potential biosynthetic pathways. epfl.chmit.edu

For this compound and its relatives, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to calculate theoretical NMR chemical shifts and other parameters for proposed structures. researchgate.netnih.gov Comparing these calculated values with experimental data provides strong evidence for structural and stereochemical assignments. nih.gov Furthermore, molecular modeling can be employed to study the biosynthetic pathways of these polyketides. For instance, modeling has been used to investigate the enzymatic reactions, such as the crucial Claisen condensation that fuses two different polyketide chains to form the core structure of gregatin A. researchgate.net Such studies help to elucidate the complex molecular mechanisms that control the biosynthesis of these intricate natural products. acs.org

In Vitro and Preclinical Models for Pharmacodynamic Investigations

Understanding the biological activity of this compound requires the use of various in vitro and preclinical models to investigate its pharmacodynamics—the effect of the drug on the body. alimentiv.comeuropa.eu These studies are essential for characterizing the mode of action and identifying the molecular targets of the compound. europa.eu

In vitro assays are the first step in this process. For example, the anti-inflammatory potential of compounds related to this compound has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cell lines, such as RAW 264.7. researchgate.netacs.orgfrontiersin.org These cell-based assays provide initial data on a compound's efficacy and can help to elucidate its mechanism of action at the cellular level, such as by examining its effect on macrophage polarization. frontiersin.org Other in vitro studies might include enzyme inhibition assays or receptor binding assays to identify specific molecular targets. europa.eu

Future Perspectives in Cyclogregatin Research

Exploration of Undiscovered Biosynthetic Capabilities

The biosynthesis of gregatin A, a closely related compound, involves a fascinating process where two distinct polyketide chains are created by a single polyketide synthase (PKS) and then fused. researchgate.netresearchgate.net This discovery opens up questions about the full capabilities of the biosynthetic machinery involved. Future research is poised to explore this unique enzymatic system further. The potential for discovering novel biosynthetic pathways is significant, particularly by investigating microorganisms from underexplored and extreme environments, which may harbor untapped chemical diversity. nih.govnih.gov Modern genome mining techniques can be employed to identify and activate silent biosynthetic gene clusters in fungal strains, potentially leading to the production of new cyclogregatin analogs or entirely new related compounds. researchgate.netnih.gov Such studies could reveal novel enzymes and biochemical reactions, expanding our understanding of natural product biosynthesis. nih.gov

Innovation in De Novo Synthetic Routes and Diversification

While total syntheses have been crucial for confirming the structure of gregatins, future work will likely focus on creating more efficient and flexible de novo synthetic routes. researchgate.netresearchgate.netnih.gov Innovations in synthetic chemistry could provide access to the core furanone structure of this compound more readily. researchgate.net A key goal is to develop modular synthetic strategies that allow for late-stage diversification. nih.govresearchgate.net Such approaches would enable the systematic modification of the this compound scaffold to generate libraries of derivatives. nih.govchemrxiv.org By altering various functional groups on the molecule, researchers can probe structure-activity relationships (SAR) and potentially develop analogs with enhanced potency, selectivity, or improved physicochemical properties. nih.govacs.org This deconstruction-reconstruction approach is a powerful tool for optimizing natural products for specific biological or therapeutic purposes. researchgate.net

Deeper Elucidation of Biological Targets and Pathways

This compound has demonstrated several intriguing biological activities, including antibacterial, antifungal, and cytotoxic effects against carcinoma cells. researchgate.netmedchemexpress.com A particularly promising area of its activity is the inhibition of quorum sensing (QS) in Gram-negative bacteria. nih.govresearchgate.net It has shown effects on the QS systems of both Chromobacterium violaceum and the opportunistic pathogen Pseudomonas aeruginosa. nih.govfrontiersin.org However, the precise molecular mechanisms and targets remain to be fully elucidated. nih.gov Future research will need to pinpoint the specific proteins or pathways that this compound interacts with to disrupt QS. It is known that this compound and its relatives show different levels of activity against different bacterial species, which may be due to differences in their respective QS networks. nih.govfrontiersin.org Identifying the direct binding partners of this compound is crucial for understanding its mode of action and for the rational design of more potent derivatives.

Applications in Chemical Biology and Translational Research

The identified biological activities of this compound position it as a valuable molecule for both chemical biology and translational research. ku.dkopenaccessgovernment.orgtranslationalchemistry.com Its ability to inhibit quorum sensing makes it a promising lead compound for the development of anti-virulence therapies. researchgate.netfrontiersin.org Such drugs would disarm pathogens rather than killing them, potentially reducing the selective pressure for antibiotic resistance. frontiersin.org The cytotoxic activity against cancer cells also warrants further investigation as a potential starting point for new anticancer agents. researchgate.netmedchemexpress.com

In chemical biology, this compound and its future derivatives can serve as chemical probes to investigate complex biological processes like bacterial communication and virulence. openaccessgovernment.orgcnio.es Translating these fundamental discoveries into clinical applications will require interdisciplinary collaboration to optimize the molecule's properties for therapeutic use, moving from laboratory findings to potential new treatments. translationalchemistry.comcnio.esvizgen.com

Q & A

Q. What are the standard methodologies for characterizing Cyclogregatin’s structural and functional properties?

this compound’s characterization requires a multi-technique approach:

- Structural Analysis : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. X-ray crystallography may be employed if crystalline forms are obtainable .

- Functional Properties : UV-Vis spectroscopy and chromatography (HPLC) can assess purity and stability under varying conditions (pH, temperature). Ensure experimental protocols include triplicate measurements to validate reproducibility .

- Documentation : Follow guidelines for detailing materials, instrumentation (e.g., NMR frequency, column type), and statistical methods (e.g., error margins) to enable replication .

Q. How should researchers design experiments to isolate this compound from natural sources?

- Extraction Optimization : Use fractional extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol). Monitor yield via gravimetric analysis .

- Bioactivity-Guided Isolation : Pair chromatographic separation (e.g., column chromatography) with bioassays to track active fractions. Include controls (e.g., solvent blanks) to distinguish artifact signals .

- Data Recording : Log retention times, solvent ratios, and spectral peaks systematically. Cross-reference with existing databases to avoid misidentification .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) for this compound be resolved?

Contradictions often arise from impurities or isotopic patterns. Mitigation strategies include:

- Multi-Technique Cross-Validation : Combine NMR (¹H, ¹³C, 2D-COSY) with HRMS/MS fragmentation patterns. Use computational tools (e.g., molecular docking) to predict plausible structures .

- Sample Re-Purification : Re-chromatograph suspect samples using orthogonal methods (e.g., reverse-phase vs. normal-phase HPLC) .

- Error Analysis : Quantify signal-to-noise ratios and baseline drift in spectral data. Discrepancies >5% should trigger re-evaluation .

Q. What statistical frameworks are suitable for optimizing this compound’s synthetic yield?

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, catalyst loading, and reaction time. Analyze via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict optimal conditions. Validate with three independent replicates .

- Machine Learning : Train algorithms on historical reaction data to predict yield outcomes under untested conditions. Ensure training datasets are bias-corrected .

Q. How can researchers address inconsistencies in this compound’s reported bioactivity across studies?

- Meta-Analysis : Systematically compare bioassay protocols (e.g., cell lines, incubation times) from literature. Use statistical tools (e.g., Cohen’s d) to quantify effect size variability .

- Dose-Response Reassessment : Conduct EC₅₀/IC₅₀ assays under standardized conditions. Include positive controls (e.g., known inhibitors) to calibrate assay sensitivity .

- Mechanistic Studies : Employ omics approaches (transcriptomics, proteomics) to identify off-target effects that may explain divergent results .

Methodological Guidance

What criteria should govern the formulation of research questions for this compound studies?

Use the FINER framework to evaluate questions:

- Feasible : Ensure access to necessary instrumentation and sample quantities .

- Novel : Address gaps in biosynthesis pathways or structure-activity relationships .

- Ethical : Adhere to safety protocols for handling bioactive compounds (e.g., fume hood use, waste disposal) .

- Relevant : Align with broader goals like drug discovery or ecological impact studies .

Q. How should researchers structure a literature review to contextualize this compound studies?

- Gap Analysis : Use tools like Google Scholar to rank papers by citation count and identify understudied areas (e.g., metabolic stability) .

- Taxonomy of Methods : Classify prior work by analytical techniques (e.g., “spectroscopic studies” vs. “synthetic routes”) and critique limitations (e.g., small sample sizes) .

- Visual Synthesis : Create tables comparing key findings (e.g., bioactivity ranges, synthesis yields) to highlight trends and outliers .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound data in publications?

- Results Section : Use tables to summarize spectral data (e.g., δ values for NMR) and figures for dose-response curves. Annotate outliers with asterisks .

- Supplementary Materials : Provide raw chromatograms, spectral files, and statistical code. Label files with DOIs for easy access .

- Reproducibility Checklist : Include step-by-step protocols, solvent suppliers, and instrument calibration details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.